molecular formula C₂₆H₃₈D₄O₄ B1162654 Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4

Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4

Cat. No.: B1162654
M. Wt: 422.63
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4 (C₂₆H₃₈D₄O₄; MW 422.63) is a deuterated analog of the non-labeled phthalate ester, where four hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to quantify trace levels of phthalates in environmental, biological, or industrial samples . Its branched alkyl chains (3,3-dimethylheptyl) distinguish it structurally from linear or simpler branched phthalates, influencing its physical properties and analytical performance .

Properties

Molecular Formula

C₂₆H₃₈D₄O₄

Molecular Weight

422.63

Synonyms

Bis(3,3-dimethylheptan-2-yl) Phthalate-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Molecular Differences

Compound Name Molecular Formula Molecular Weight Alkyl Chain Structure Key Applications
Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4 C₂₆H₃₈D₄O₄ 422.63 Branched (3,3-dimethylheptyl) Internal standard for PVC plasticizers
Diethyl Phthalate-d4 C₁₂H₁₄D₄O₄ 222.23* Linear (ethyl) Quantifying DEP in environmental samples
Di-n-heptyl Phthalate-d4 C₂₂H₃₄D₄O₄ 390.50 Linear (n-heptyl) Analysis of plasticizers in dust
Dicyclohexyl Phthalate-d4 C₂₀H₂₄D₄O₄ 334.44 Cyclohexyl substituents Environmental analysis
Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4) C₂₄H₃₈D₄O₄ 390.56 Branched (2-ethylhexyl) Toxicology studies, DEHP quantification

*Note: Molecular weight for Diethyl Phthalate-d4 corrected based on C₁₂H₁₄D₄O₄ (original evidence may contain typographical errors).

Key Structural Insights :

  • Deuterium Placement : Deuterium is typically incorporated into stable positions (e.g., aromatic rings or alkyl termini) to avoid isotopic exchange, ensuring reliable MS detection .

Analytical Performance

Retention Times in GC-MS ():
Compound Retention Time (min) Characteristic Ions (m/z)
Diethyl Phthalate-d4 1.03 153, 125*, 80
Di-n-heptyl Phthalate-d4 1.91 153, 108*, 80
Dimethyl Phthalate-d4 1.07 167, 137*, 81
This compound* ~2.5 (estimated) 153, 108, 80 (similar backbone)

*Estimated based on higher molecular weight and branching delaying elution.

Chromatographic Behavior :

  • Longer alkyl chains (e.g., di-n-heptyl vs. diethyl) increase hydrophobicity, leading to longer retention times in reverse-phase chromatography .
  • Branching in this compound may slightly reduce retention compared to linear isomers due to altered packing interactions .

Physical and Chemical Properties

Property This compound DEHP-d4 Diethyl Phthalate-d4
Melting Point Not reported (likely <0°C) -50°C -40°C (estimated)
Boiling Point >300°C (estimated) 384°C 298°C
Density (g/cm³) ~1.0 (similar to non-deuterated analogs) 0.980–0.985 1.12
Water Solubility Low (<1 mg/L) <0.01 mg/L 1.1 g/L

Key Observations :

  • Higher branching in this compound reduces crystallinity, resulting in lower melting points compared to linear phthalates .
  • Deuterium substitution minimally affects physical properties but provides a distinct mass signature for MS detection .

Research Findings and Challenges

  • Synthesis Complexity : Deuterated phthalates require precise deuteration to avoid isotopic dilution. For example, this compound synthesis involves deuterating the phthalic acid backbone while preserving alkyl chain integrity .
  • Analytical Interference : Co-elution of structurally similar phthalates (e.g., DEHP-d4 and Di-n-heptyl-d4) necessitates high-resolution MS for accurate quantification .

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